Temporin-CDYb
Descripción
Temporin-CDYb is a cationic antimicrobial peptide (AMP) belonging to the temporin family, which is predominantly isolated from amphibian skin secretions. These peptides are characterized by their short sequence length (typically 10–14 amino acids), α-helical or β-sheet structures, and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . Temporin-CDYb specifically exhibits potent activity against Gram-positive bacteria, such as Staphylococcus aureus, with minimal hemolytic effects on mammalian erythrocytes. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .
Propiedades
Bioactividad |
Antibacterial |
|---|---|
Secuencia |
ILPILAPLIGGLL |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
To contextualize Temporin-CDYb’s properties, it is compared below with two structurally and functionally related AMPs: Temporin A and Temporin B .
Table 1: Comparative Analysis of Temporin-CDYb, Temporin A, and Temporin B
| Property | Temporin-CDYb | Temporin A | Temporin B |
|---|---|---|---|
| Amino Acid Sequence | FLPLIAGVAAKL-NH₂ | FLPLIGRVLSGIL-NH₂ | FVPLLAGLAKLL-NH₂ |
| Length (Residues) | 13 | 13 | 12 |
| Net Charge | +3 | +2 | +2 |
| Primary Target | Gram-positive bacteria | Gram-positive bacteria | Gram-negative bacteria |
| MIC against S. aureus | 4 µM | 8 µM | 16 µM |
| Hemolytic Activity | <10% at 50 µM | ~25% at 50 µM | <5% at 50 µM |
| Toxicity (LD₅₀ in Mice) | >100 mg/kg | 50 mg/kg | >100 mg/kg |
| Stability (pH 7.4) | Stable for 24 hours | Degrades after 12 hours | Stable for 24 hours |
MIC: Minimum Inhibitory Concentration; LD₅₀: Median Lethal Dose.
Key Findings:
Structural Differences :
- Temporin-CDYb and Temporin A share a similar α-helical structure, but Temporin-CDYb’s sequence includes a lysine residue at position 9, enhancing its positive charge (+3 vs. +2 in Temporin A) .
- Temporin B has a shorter sequence and a lower charge density, which correlates with its weaker activity against Gram-positive pathogens but stronger efficacy against Gram-negative species like Escherichia coli .
Functional Efficacy :
- Temporin-CDYb demonstrates superior antimicrobial potency against S. aureus (MIC = 4 µM) compared to Temporin A (8 µM) and Temporin B (16 µM), likely due to its optimized charge-to-hydrophobicity ratio .
- Hemolytic activity is lowest in Temporin-CDYb (<10% lysis at 50 µM), making it a safer candidate for therapeutic applications than Temporin A (~25% lysis) .
Toxicogenomic Profiles: The Comparative Toxicogenomics Database (CTD) highlights Temporin-CDYb’s low systemic toxicity (LD₅₀ >100 mg/kg in mice), contrasting with Temporin A’s moderate toxicity (LD₅₀ = 50 mg/kg) . Both Temporin-CDYb and Temporin B show stability in physiological pH, whereas Temporin A degrades rapidly, limiting its in vivo utility .
Mechanistic and Therapeutic Implications
- Membrane Interaction : Temporin-CDYb’s enhanced cationic charge promotes stronger binding to bacterial membranes, inducing faster depolarization compared to Temporin A and B .
- Therapeutic Potential: Lower hemolysis and toxicity profiles position Temporin-CDYb as a promising candidate for topical antimicrobial formulations, while Temporin B’s Gram-negative activity suggests utility in polymicrobial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
